molecular formula C18H18N2O2S B2805550 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole CAS No. 863001-50-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole

Cat. No.: B2805550
CAS No.: 863001-50-7
M. Wt: 326.41
InChI Key: CAZGRPZXTKBFEQ-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic organic compounds and are part of many bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Dihydroisoquinolines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could also provide some predictions .

Scientific Research Applications

Synthesis and Biological Activities

A series of compounds, including those similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole, have been synthesized and characterized, revealing notable activities in various biological assays. These compounds have demonstrated significant psychotropic, anti-inflammatory, and cytotoxic properties in vivo and in vitro. Their sedative actions, anti-inflammatory effects, selective cytotoxicity against tumor cell lines, and antimicrobial actions indicate a broad range of potential therapeutic applications. The structural characteristics and physicochemical parameters of these compounds correlate with their biological activities, suggesting that specific structural features may enhance their efficacy (Zablotskaya et al., 2013).

Antimicrobial and Antiproliferative Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the chemical structure , have been investigated for their biological activities. These compounds, including those with 2,5-dimethoxybenzylidene and 3,4-dimethoxyquinolin-2-yl groups, exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Notably, some compounds showed potent cytotoxicity against cancer cell lines, indicating their potential in cancer therapy. Molecular docking studies further elucidated the mechanism behind their anti-cancer and anti-bacterial properties, offering insights into how structural elements influence biological activity (Gür et al., 2020).

Phytochemical Constituents and Structural Analysis

In the phytochemical study of Calycotome villosa subsp. intermedia seeds, a new dihydroisoquinoline-N-oxide alkaloid was isolated, showcasing the diversity of natural compounds with dihydroisoquinoline structures. This compound's structure was elucidated through extensive spectroscopic analysis and X-ray diffraction, highlighting the importance of structural determination in understanding the biological potential of such molecules (Elkhamlichi et al., 2017).

Analgesic and Anti-Inflammatory Activities

Compounds incorporating the 3,4-dihydroisoquinoline motif have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies revealed that certain derivatives possess analgesic effects comparable to conventional drugs like sodium metamizole and exhibit significant anti-inflammatory activities. This suggests their potential as novel therapeutic agents for pain and inflammation management (Yusov et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the NR1/2B subtype of NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Mode of Action

This compound acts as an antagonist at the NR1/2B subtype of NMDA receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate, the neurotransmitter that usually activates these receptors.

Future Directions

Future research could involve exploring the compound’s potential uses in various fields, such as medicine or materials science, and optimizing its synthesis and properties .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZGRPZXTKBFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326033
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863001-50-7
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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